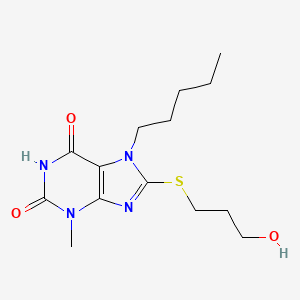

8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS: 442864-89-3) is a purine-dione derivative with a molecular formula of C₁₄H₂₂N₄O₃S and a molecular weight of 326.42 g/mol . Its structure features:

- A 3-methyl group at position 3.

- A pentyl/isopentyl chain at position 7.

- A 3-hydroxypropylthio substituent at position 8.

This compound is synthesized via nucleophilic substitution reactions, as inferred from related intermediates in and , where brominated purine-diones undergo thiol-group substitutions .

Properties

IUPAC Name |

8-(3-hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-3-4-5-7-18-10-11(15-14(18)22-9-6-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPISLYHRPGJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the purine base: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pentyl group: This step often involves alkylation reactions using pentyl halides in the presence of a strong base.

Attachment of the hydroxypropylthio group: This can be done through a nucleophilic substitution reaction where a hydroxypropylthiol reacts with a suitable leaving group on the purine base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine base or the attached groups.

Substitution: The hydroxypropylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the hydroxypropylthio group.

Scientific Research Applications

8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: Due to its purine base, it may have potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydroxypropylthio group may facilitate binding to enzymes or receptors, while the purine base can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Positions 7 and 8

The substituents at positions 7 (alkyl chain) and 8 (thioether/nitro/bromo groups) critically influence physicochemical and biological properties. Key analogs include:

Key Observations:

- Position 7: Pentyl/isopentyl (target) vs. hexyl (): Shorter chains reduce lipophilicity, balancing membrane permeability and solubility.

- Position 8: 3-Hydroxypropylthio (target): The hydroxyl group enables hydrogen bonding, improving solubility over non-polar analogs like propylthio (). Bromo (): Facilitates further functionalization via substitution reactions. Nitro (): Electron-withdrawing effects may alter ring electronics and reactivity.

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound’s 3-hydroxypropylthio side chain likely increases aqueous solubility compared to 7-hexyl-3-methyl-8-(propylthio) () and 8-(3,4-dimethoxyphenyl) derivatives ().

- Lipophilicity : The pentyl chain at position 7 provides moderate lipophilicity, intermediate between shorter (methyl) and longer (hexyl) alkyl chains.

Biological Activity

8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention for its potential biological activities. This compound is characterized by the presence of a thioether group and a hydroxyl propyl substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The IUPAC name of the compound is 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione. Its chemical formula is with a molecular weight of approximately 350.43 g/mol. The compound features a purine core structure, which is known for its role in various biological processes.

The biological activity of 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways.

- Receptor Modulation : It could interact with purinergic receptors, influencing cellular responses related to energy metabolism and neurotransmission.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound. For instance:

- Cytotoxicity Tests : In vitro assays demonstrated that the compound exhibits low cytotoxicity against various cancer cell lines, indicating a favorable safety profile for further development .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell-based models, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxicity | Low cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione on breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests a protective effect on neuronal integrity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.